Cas no 887891-97-6 (6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
- Thieno[2,3-c]pyridine-3-carboxamide, 6-acetyl-4,5,6,7-tetrahydro-2-[(1-oxobutyl)amino]-
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- インチ: 1S/C14H19N3O3S/c1-3-4-11(19)16-14-12(13(15)20)9-5-6-17(8(2)18)7-10(9)21-14/h3-7H2,1-2H3,(H2,15,20)(H,16,19)
- InChIKey: CQLRMELKLZXUCM-UHFFFAOYSA-N
- ほほえんだ: C1N(C(C)=O)CCC2C(C(N)=O)=C(NC(=O)CCC)SC1=2
6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1298-0592-2μmol |
6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887891-97-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1298-0592-20μmol |
6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887891-97-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1298-0592-5mg |
6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887891-97-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1298-0592-1mg |
6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887891-97-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1298-0592-3mg |
6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887891-97-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1298-0592-10mg |
6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887891-97-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1298-0592-15mg |
6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887891-97-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1298-0592-30mg |
6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887891-97-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1298-0592-2mg |
6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887891-97-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1298-0592-25mg |
6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
887891-97-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 関連文献
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamideに関する追加情報
Introduction to 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide (CAS No. 887891-97-6) and Its Emerging Applications in Chemical Biology
6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide, identified by the CAS number 887891-97-6, is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. The compound belongs to the thienopyridine class, which is well-documented for its broad spectrum of biological activities. Its molecular framework integrates multiple functional groups, including an acetyl moiety, a butanamido side chain, and a carboxamide group, which collectively contribute to its distinct chemical and biological properties.
The thieno2,3-cpyridine core of this molecule is particularly noteworthy, as it represents a fused ring system that has been extensively studied for its potential in drug discovery. Thienopyridines are known to exhibit diverse biological effects, ranging from antimicrobial and anti-inflammatory properties to more specialized functions such as kinase inhibition. The presence of the acetyl group at the 6-position and the butanamido moiety at the 2-position introduces additional layers of reactivity and binding potential, making this compound a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The carboxamide group at the 3-position of 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide (CAS No. 887891-97-6) is particularly interesting because it can serve as a versatile handle for chemical modifications. This feature allows researchers to derivatize the molecule in various ways to optimize its pharmacokinetic properties or enhance its binding affinity to target proteins.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. The structural motif of thieno2,3-cpyridine has been shown to interact with several key enzymes involved in cellular signaling pathways. For instance, studies have suggested that derivatives of thienopyridines can inhibit Janus kinases (JAKs), which are implicated in various inflammatory diseases. The additional functional groups in 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide (CAS No. 887891-97-6) may further refine its specificity toward particular JAK isoforms or other relevant targets.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. By leveraging virtual screening techniques, researchers can rapidly identify how modifications to the butanamido and carboxamide groups might enhance the compound's efficacy or reduce off-target effects. This approach has already been instrumental in designing next-generation inhibitors for therapeutic applications.
The synthesis of 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide (CAS No. 887891-97-6) presents an intriguing challenge due to its complex architecture. However, modern synthetic methodologies have made significant strides in facilitating the construction of such intricate molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled chemists to assemble the required heterocyclic framework efficiently. Moreover, the integration of protecting group strategies has allowed for selective functionalization at multiple sites within the molecule.
In terms of biological evaluation, preliminary studies on thienopyridine derivatives have highlighted their potential as scaffolds for drug development. The combination of an acetyl group and a butanamido side chain in this compound suggests that it may exhibit both metabolic stability and good solubility—crucial factors for oral bioavailability. Further investigation into its pharmacokinetic profile will be essential to determine its suitability for clinical translation.
The role of computational modeling in understanding molecular behavior cannot be overstated. Advanced docking studies have been employed to explore how 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide (CAS No. 887891-97-6) might interact with biological targets such as protein kinases or transcription factors. These simulations have provided valuable insights into optimizing its binding affinity and selectivity. For instance,modifications to the butanamido moiety have been predicted to enhance interactions with specific residues in the active site of target enzymes.
The emerging field of structure-based drug design has been particularly influential in shaping modern medicinal chemistry efforts. By integrating experimental data with computational predictions,scientists can rationally engineer molecules like 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine -3-carboxamide (CAS No. 887891 -97 - 6) to achieve desired pharmacological outcomes。 This iterative process often involves synthesizing analogs with incremental changes and assessing their biological activity through high-throughput screening assays。
The versatility of the thieno2,3-cpyridine scaffold also opens up possibilities for exploring its utility beyond traditional small-molecule drug applications。 For example,it could serve as a precursor for designing metal-based coordination complexes that exhibit enhanced anticancer properties。 The acetyl、butanamido、and carboxamide groups provide multiple coordination sites or reactive handles,allowing for tailored interactions with metal ions。
In conclusion,6-acetyl - 2 - butanamido - 4 H ,5 H , 6 H , 7 H - thieno 2 , 3 - cpyridine - 3 - carboxamide (CAS No . 887891 - 97 - 6 ) represents a structurally fascinating compound with significant potential in chemical biology。 Its unique combination of functional groups、a well-studied heterocyclic core、and promising biological activities make it an attractive candidate for further investigation。 As research continues to uncover new therapeutic targets and develop innovative synthetic strategies,this molecule will likely play an important role in shaping future drug discovery efforts。
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